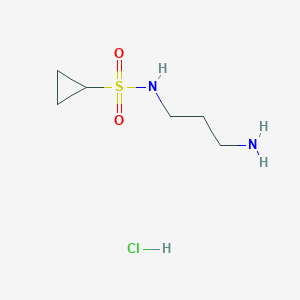

N-(3-Aminopropyl)cyclopropanesulfonamide;hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "N-(3-Aminopropyl)cyclopropanesulfonamide;hydrochloride" is a derivative of cyclopropane sulfonamide, which is a class of compounds that have been studied for their potential in various chemical reactions and as scaffolds for the synthesis of bioactive compounds. These compounds are characterized by the presence of a sulfonamide group attached to a cyclopropane ring and an amine group, which can be further modified to create a diverse range of structures with potential pharmacological activities.

Synthesis Analysis

The synthesis of cyclopropane sulfonamide derivatives has been explored through various methods. One approach involves the rhodium-catalyzed decomposition of vinyldiazomethanes in the presence of alkenes, which leads to functionalized cyclopropanes with high diastereoselectivity and enantioselectivity . Another method includes an AlCl3-promoted formal [2 + 3]-cycloaddition of 1,1-cyclopropane diesters with N-benzylic sulfonamides, resulting in highly stereoselective indane derivatives . Additionally, cyclic saturated aminosulfonyl fluorides have been synthesized as their HCl salts, which can be used for the protecting-group-free synthesis of sulfonamides .

Molecular Structure Analysis

The molecular structure of cyclopropane sulfonamide derivatives is characterized by the presence of a three-membered cyclopropane ring, which imparts strain and reactivity to the molecule. The sulfonamide group is a versatile functional group that can participate in various chemical reactions and can be used to introduce further modifications to the molecule. The presence of an amine group allows for additional functionalization, such as acylation, arylation, or reductive amination .

Chemical Reactions Analysis

Cyclopropane sulfonamide derivatives are involved in a variety of chemical reactions. The rhodium-catalyzed cyclopropanation of alkenes is one such reaction, which has been shown to produce enantioselective cyclopropane amino acids . The AlCl3-promoted cyclization reaction with N-benzylic sulfonamides is another example, leading to the formation of indane derivatives . Furthermore, the reactivity of the amine group in these compounds has been exploited for the synthesis of specific GABAB receptor antagonists .

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclopropane sulfonamide derivatives are influenced by their molecular structure. The strain in the cyclopropane ring and the presence of the sulfonamide group contribute to their reactivity. These compounds have been found to be stable upon storage, especially when synthesized as their HCl salts . The electron-withdrawing and electron-donating groups attached to the cyclopropane ring can significantly affect the enantioselectivity of reactions involving these compounds . Specific derivatives, such as 3-amino-N-aryl-2-hydroxypropane-1-sulfonamides, have shown activity as GABAB receptor antagonists, indicating their potential in medicinal chemistry .

Safety and Hazards

The safety information available indicates that this compound may cause skin irritation, serious eye damage, and may cause respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

特性

IUPAC Name |

N-(3-aminopropyl)cyclopropanesulfonamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O2S.ClH/c7-4-1-5-8-11(9,10)6-2-3-6;/h6,8H,1-5,7H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXTMMFLMNGCMHT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1S(=O)(=O)NCCCN.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15ClN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-aminopropyl)cyclopropanesulfonamide hydrochloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2E)-N-(2-bromophenyl)-3-[5-(2-chlorophenyl)furan-2-yl]-2-cyanoprop-2-enamide](/img/structure/B3019229.png)

![7-Aminospiro[chromane-2,1'-cyclobutan]-4-one](/img/structure/B3019241.png)

![N-[3-(4-methylpiperidin-1-yl)propyl]-3-[5-oxo-4-(2-phenylethyl)-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide](/img/no-structure.png)